molecular formula C18H23NO2 B503587 N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE

Cat. No.: B503587
M. Wt: 285.4g/mol
InChI Key: YRKZXAZWVZCNQZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE is a synthetic organic compound that features both an adamantyl group and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Benzodioxole Formation: The benzodioxole moiety can be synthesized via a cyclization reaction involving catechol and formaldehyde.

    Coupling Reaction: The final step involves coupling the adamantyl intermediate with the benzodioxole intermediate using a suitable amine coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the amine group.

    Substitution: The adamantyl and benzodioxole groups may participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials due to its rigid adamantyl structure.

Biology

    Drug Development: Possible applications in the design of new pharmaceuticals, particularly those targeting neurological pathways.

Medicine

    Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Polymer Science: Use in the synthesis of advanced polymers with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-adamantyl)-N-methylamine: Similar structure but lacks the benzodioxole moiety.

    N-(1,3-benzodioxol-5-ylmethyl)amine: Similar structure but lacks the adamantyl group.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE is unique due to the combination of the adamantyl and benzodioxole groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)adamantan-2-amine

InChI

InChI=1S/C18H23NO2/c1-2-16-17(21-10-20-16)8-11(1)9-19-18-14-4-12-3-13(6-14)7-15(18)5-12/h1-2,8,12-15,18-19H,3-7,9-10H2

InChI Key

YRKZXAZWVZCNQZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC5=C(C=C4)OCO5

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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